N-(5-chloro-2-methylphenyl)-N'-(4-methylbenzyl)ethanediamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-N’-(4-methylbenzyl)ethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl group and a methyl-substituted benzyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N’-(4-methylbenzyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-methylbenzylamine.
Formation of Intermediate: The first step involves the reaction of 5-chloro-2-methylaniline with an appropriate acylating agent, such as ethyl chloroformate, to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 4-methylbenzylamine under controlled conditions to form the final product, N-(5-chloro-2-methylphenyl)-N’-(4-methylbenzyl)ethanediamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-N’-(4-methylbenzyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N’-(4-methylbenzyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methylphenyl)-N’-(4-methylbenzyl)ethanediamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-N’-(4-methylphenyl)ethanediamide
- N-(5-chloro-2-methylphenyl)-N’-(4-chlorobenzyl)ethanediamide
- N-(5-chloro-2-methylphenyl)-N’-(4-methoxybenzyl)ethanediamide
Uniqueness
N-(5-chloro-2-methylphenyl)-N’-(4-methylbenzyl)ethanediamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or material characteristics, making it a valuable subject of study.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-3-6-13(7-4-11)10-19-16(21)17(22)20-15-9-14(18)8-5-12(15)2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPKBPSRKBLCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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